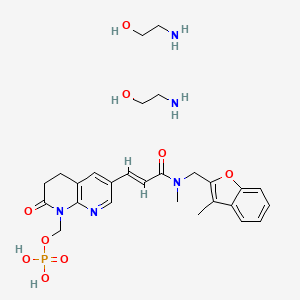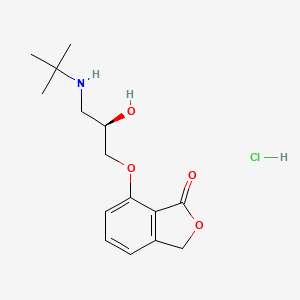
Ald-Ph-PEG2-amine TFA salt
Vue d'ensemble
Description
Ald-Ph-PEG2-amine TFA salt is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG2-amine TFA salt is C14H20N2O4 . Its molecular weight is 280.3 g/mol . The InChI code is 1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14 (18)13-3-1-12 (11-17)2-4-13/h1-4,11H,5-10,15H2, (H,16,18) .Chemical Reactions Analysis
The benzaldehyde moiety in Ald-Ph-PEG2-amine TFA salt can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
Ald-Ph-PEG2-amine TFA salt has a molecular weight of 280.3 g/mol . . The storage temperature is -20°C .Applications De Recherche Scientifique
Drug Delivery Systems
Ald-Ph-PEG2-amine TFA salt: is utilized in the development of drug delivery systems due to its hydrophilic PEG linkers . These linkers enhance the water solubility of drugs, allowing for more efficient delivery in aqueous solutions . The compound’s ability to react with carboxylic acids and activated NHS esters makes it a versatile connector for attaching therapeutic agents to targeting molecules, thus improving the specificity and efficacy of drug treatments.
Surface Modification of Nanoparticles
The compound is instrumental in the surface modification of nanoparticles. Its benzaldehyde moiety can undergo reactions with primary amine groups, which is beneficial for attaching various functional groups to nanoparticle surfaces. This modification can improve the biocompatibility and stability of nanoparticles, making them suitable for various biomedical applications, including imaging and diagnostics .
Bioconjugation in Diagnostic Assays
Ald-Ph-PEG2-amine TFA salt: serves as a non-cleavable linker in bioconjugation processes for diagnostic assays. The presence of both aldehyde and amine groups allows for stable conjugation of biomolecules, such as antibodies or proteins, to detection agents. This stability is crucial for the development of sensitive and accurate diagnostic tools .
Synthesis of Polymer-Based Biomaterials
The compound’s terminal amine group can react with other carbonyl compounds to synthesize polymer-based biomaterials. These materials have applications in tissue engineering and regenerative medicine, where they can be used to create scaffolds that support cell growth and tissue formation .
Preparation of Targeted Therapeutics
The benzaldehyde group of Ald-Ph-PEG2-amine TFA salt can be used to attach targeting ligands to therapeutic agents. This targeted approach ensures that the therapeutic agent is delivered directly to the site of action, minimizing side effects and enhancing treatment outcomes .
Research on Hydrogel Formation
Researchers use Ald-Ph-PEG2-amine TFA salt in the study of hydrogel formation. The compound’s reactive groups can be involved in cross-linking reactions that lead to the formation of hydrogels. These hydrogels have potential applications in drug delivery, wound healing, and as matrices for cell culture .
Mécanisme D'action
Target of Action
The primary targets of Ald-Ph-PEG2-amine TFA salt, also known as Ald-Ph-amido-C2-PEG2-amine, are primary amine groups and carboxylic acids . The compound has a benzaldehyde moiety that can undergo reactions with primary amine groups . The primary amine can also react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. The benzaldehyde moiety of the compound can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These reactions allow the compound to form bonds with its targets, altering their chemical structure and function.
Biochemical Pathways
The compound affects the biochemical pathways involving primary amine groups and carboxylic acids . By reacting with these groups, the compound can alter the structure and function of proteins and other molecules that contain these groups. This can lead to changes in the biochemical pathways in which these molecules are involved. The exact pathways affected would depend on the specific primary amine groups and carboxylic acids that the compound interacts with.
Pharmacokinetics
It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous solutions , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment could affect the reactivity of the compound and its targets. Additionally, the presence of other molecules that can react with the compound or its targets could also influence its action. The compound’s hydrophilic PEG linkers could enhance its solubility in aqueous environments , potentially influencing its distribution and efficacy.
Propriétés
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVIFAPOMVRMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197353 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG2-amine TFA salt | |
CAS RN |
2055013-56-2 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)




